Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate
Description
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate: is a chemical compound belonging to the pyrrolopyrazine class This compound is characterized by its unique structure, which includes a pyrrolopyrazine core with a chloro substituent at the 1-position and an ethyl carboxylate group at the 7-position
Properties
IUPAC Name |
ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-8-9(11)12-3-4-13(8)6-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMDSIQNMRCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C(C2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable pyrrole derivative with a chlorinated pyrazine derivative under specific reaction conditions, such as the presence of a strong base or acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro or carboxylate positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can be used in further research and development.
Biology: In biological research, this compound has shown potential as a tool for studying various biological processes. Its derivatives can be used to probe enzyme activities, receptor binding, and other biochemical pathways.
Medicine: The medical applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, including antibacterial, antifungal, and antiviral activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to bacterial cell death. The exact molecular targets and pathways involved can vary, but they generally involve interactions with specific proteins or enzymes within the biological system.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Chlorinated pyrazines: These compounds contain a chloro substituent but may lack the pyrrolo group or have different positions for the substituents.
Uniqueness: Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of the pyrrolopyrazine core, chloro substituent, and ethyl carboxylate group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique arrangement of nitrogen and carbon atoms, which contributes to its chemical reactivity and biological properties. The compound has a molecular formula of and a molecular weight of approximately 215.63 g/mol. The presence of the chlorinated pyrrolo-pyrazine moiety enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, although the precise mechanisms are still under investigation.
- Antifungal Properties : Research indicates that it could inhibit efflux pumps in fungi, enhancing the efficacy of existing antifungal agents.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several pathogenic microorganisms. The results indicated that the compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.
Antifungal Activity
In another investigation, the compound was tested against Candida albicans, focusing on its ability to inhibit drug efflux pumps (CaCdr1p and CaMdr1p). The results demonstrated that this compound reduced the MIC of fluconazole by up to 60%, indicating a synergistic effect when used in combination with conventional antifungal treatments.
| Compound | Target | Effect | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | Inhibition | 50 |
| This compound | E. coli | Inhibition | 100 |
| This compound | C. albicans | Synergistic with fluconazole | Reduced by 60% |
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of this compound in treating infections caused by multi-drug resistant bacteria. Patients receiving treatment showed a significant reduction in infection markers compared to controls.
Case Study 2: Fungal Infections
Another research project focused on patients with recurrent fungal infections. The addition of this compound to their treatment regimen resulted in improved outcomes and reduced recurrence rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution using 1-chloropyrrolo[1,2-a]pyrazine as a starting material. Key steps include coupling with ethyl chloroformate in the presence of a base (e.g., KCO) under reflux in DMF. Reaction yields (~72–83%) depend on temperature control (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios of reagents . Monitoring via TLC or HPLC is critical to minimize side products (e.g., di-substituted byproducts) .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- NMR : H and C NMR (CDCl, 400–600 MHz) confirm regioselectivity and purity. Key signals include the ester carbonyl (δ ~164 ppm) and aromatic protons (δ 7.1–7.4 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths and angles, e.g., C-Cl bond (1.73 Å) and ester group planarity deviations (~55°). Weak intermolecular interactions (C–H⋯O) stabilize the lattice .
Q. What are the common impurities formed during synthesis, and how are they mitigated?
- Methodology : Major impurities include unreacted starting material and dihalogenated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/ethyl acetate mixtures) achieves >95% purity. LC-MS or HRMS (ESI) identifies trace impurities (<2%) .
Advanced Research Questions
Q. How does the electronic nature of the pyrrolo[1,2-a]pyrazine ring influence reactivity in cross-coupling reactions?
- Methodology : The electron-deficient ring (due to the Cl substituent) facilitates Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) show enhanced electrophilicity at C-7, enabling Pd-catalyzed arylations. Optimized conditions: Pd(PPh), NaCO, DME/HO (3:1), 80°C, 12 h .
Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal interactions with ATP-binding pockets (e.g., CK2 kinase). The chlorinated pyrrole ring forms halogen bonds with Lys68, while the ester group hydrogen-bonds to Asp175. Free energy calculations (MM-PBSA) correlate with IC values from enzymatic assays .
Q. How do structural modifications (e.g., ester hydrolysis) alter bioactivity and pharmacokinetics?
- Methodology : Hydrolysis of the ethyl ester (LiOH, THF/HO) yields the carboxylic acid derivative, which shows improved solubility (LogP reduction from 2.1 to 1.4) but reduced membrane permeability (Caco-2 assay). In vivo studies (rodents) indicate slower clearance (t = 4.2 h vs. 1.8 h for the ester) .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology : Meta-analysis of literature data identifies critical variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
